molecular formula C10H8ClN3O3 B1621159 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole CAS No. 298187-48-1

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B1621159
CAS No.: 298187-48-1
M. Wt: 253.64 g/mol
InChI Key: CTSDFOQGUVRPGN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a 1,3,4-oxadiazole heterocycle, a privileged scaffold recognized for its diverse biological activities and its role as a bioisostere for carboxylic acids, esters, and carboxamides . The molecular structure is engineered with two key functional groups: a chloromethyl unit at the 2-position and a 3-methyl-4-nitrophenyl substituent at the 5-position. The chloromethyl group is a versatile synthetic handle for further functionalization, enabling nucleophilic substitution reactions to create novel derivatives and conjugates . The nitrophenyl moiety, enhanced by the adjacent methyl group, is known to improve lipophilicity, which can facilitate the transport of drug molecules across biological membranes and increase bioavailability in cellular assays . Primary research applications for this compound are in the development of new antimicrobial and anticancer agents. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli . The presence of electronegative groups, such as the chlorine and nitro group on this scaffold, has been directly linked to enhanced antimicrobial efficacy . Furthermore, 1,3,4-oxadiazole derivatives are investigated as potent cytotoxic agents, with mechanisms of action that include the inhibition of critical cancer cell proliferation targets such as thymidylate synthase, HDAC, and topoisomerase II . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied with high purity and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-6-4-7(2-3-8(6)14(15)16)10-13-12-9(5-11)17-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSDFOQGUVRPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382029
Record name 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298187-48-1
Record name 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Methyl-4-Nitrobenzhydrazide

The synthesis begins with the preparation of the aryl hydrazide precursor. Methyl 3-methyl-4-nitrobenzoate is treated with hydrazine hydrate in ethanol under reflux to yield 3-methyl-4-nitrobenzhydrazide.

Procedure :

  • Methyl 3-methyl-4-nitrobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) are refluxed in absolute ethanol (50 mL) for 8 hours.
  • The mixture is concentrated under reduced pressure and quenched in ice-cold water.
  • The precipitate is filtered, washed, and recrystallized from ethanol to obtain the hydrazide (yield: 75–85%).

Reaction with Chloroacetyl Chloride

The hydrazide is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form an intermediate acylhydrazine.

Procedure :

  • 3-Methyl-4-nitrobenzhydrazide (10 mmol) is dissolved in DCM (25 mL) with Et₃N (20 mmol).
  • Chloroacetyl chloride (15 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours.
  • The intermediate is used directly without isolation.

Cyclodehydration to Form the Oxadiazole Ring

The key cyclization step employs PPh₃ and CCl₄ under reflux to generate the 1,3,4-oxadiazole core.

Procedure :

  • PPh₃ (15.7 mmol) and CCl₄ (50 mmol) are added to the intermediate.
  • The mixture is refluxed for 12 hours, cooled, and poured into water.
  • The product is extracted with DCM, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 90:10).

Yield : 67–87% (based on analogous compounds).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : DCM ensures high solubility of intermediates, while reflux in CCl₄ facilitates cyclization.
  • Temperature : Reactions conducted at 0°C during chloroacetyl chloride addition prevent exothermic side reactions, while reflux (82–90°C) drives cyclodehydration.

Role of Additives

  • Et₃N : Neutralizes HCl generated during acylation, preventing protonation of the hydrazide.
  • PPh₃ : Acts as a reducing agent, promoting the elimination of HCl and ring closure.

Analytical Characterization

Chromatographic Purity

  • HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water 70:30).
  • TLC : Rf 0.65 (hexane/ethyl acetate 85:15).

Challenges and Alternative Approaches

Competing Side Reactions

  • Hydrolysis of Chloromethyl Group : Moisture must be excluded to prevent formation of hydroxymethyl derivatives.
  • Nitro Group Reduction : Use of mild conditions avoids reduction to amines.

Applications and Derivatives

The chloromethyl group serves as a versatile handle for further functionalization:

  • Nucleophilic Substitution : Reaction with thiocyanate or azide yields thio-/selenocyanato or tetrazole derivatives.
  • Polymer Chemistry : Incorporation into monomers for thermally stable polymers.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Reduction: Formation of 2-(Chloromethyl)-5-(3-methyl-4-aminophenyl)-1,3,4-oxadiazole.

    Oxidation: Formation of 2-(Chloromethyl)-5-(3-carboxy-4-nitrophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. The specific compound 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoleE. coli15
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoleS. aureus18
Control AntibioticE. coli20
Control AntibioticS. aureus22

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. In vitro assays revealed that 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole effectively inhibited the proliferation of certain cancer cell lines.

Case Study: Anticancer Activity

A specific study focused on the compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanism of action.

Materials Science

Polymer Chemistry

In materials science, oxadiazoles are being explored as building blocks for synthesizing advanced polymers with desirable properties such as thermal stability and mechanical strength. The incorporation of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole into polymer matrices enhances their performance in various applications.

Table 2: Properties of Polymer Composites Containing Oxadiazoles

Polymer TypeOxadiazole Content (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate525080
Polystyrene1023075

Agricultural Chemistry

Pesticidal Activity

Oxadiazoles have been recognized for their potential as agrochemicals. The chloromethyl group in the compound enhances its reactivity towards pests. Preliminary studies suggest that derivatives like 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole exhibit insecticidal activity against common agricultural pests.

Case Study: Insecticidal Efficacy

Field trials conducted on crops treated with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. This highlights its potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The biological activity of 1,3,4-oxadiazoles is highly dependent on substituents at the C2 and C5 positions. Below is a structural comparison of key analogs:

Compound C2 Substituent C5 Substituent Key Applications References
Target Compound Chloromethyl 3-Methyl-4-nitrophenyl Inferred: Potential antibacterial/anticancer
2-(Chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole Chloromethyl 4-Chloro-2-nitrophenyl Antibacterial (Xoo inhibition)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl 4-Fluorophenyl Anticancer (SF-295, MCF7 cells)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl Fluorophenyl-sulfonylmethyl Antibacterial (Xac & Xoo, EC₅₀ = 0.17 µg/mL)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Chlorophenyl 4-Nitrophenyl CNS depressant activity

Key Observations :

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) at C5 enhance antibacterial and CNS activities by increasing electrophilicity .
  • Chloromethyl at C2 facilitates nucleophilic substitution, enabling further functionalization (e.g., amine coupling in anticancer precursors) .
Antibacterial Activity
  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole demonstrated superior activity against Xanthomonas oryzae (Xoo) with EC₅₀ = 0.17 µg/mL, outperforming bismerthiazol and thiodiazole copper .
  • Chloromethyl-containing analogs (e.g., 2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole) likely disrupt bacterial membranes or inhibit enzyme function due to reactive C2 groups .
Anticancer Activity
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selectivity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL) .
  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited 98.74% growth inhibition against SF-295 CNS cancer cells at 10⁻⁵ M .
CNS Activity
  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) displayed significant CNS depressant effects, attributed to nitro and chloro EWGs enhancing blood-brain barrier penetration .

Trends :

  • Phosphorus oxychloride (POCl₃) and molybdenum-based oxidants are common cyclization agents for chloromethyl-oxadiazoles .
  • High yields (>80%) are achievable with optimized stoichiometry and solvent systems (e.g., THF, DCM) .

Biological Activity

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The structure of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can be represented as follows:

C10H8ClN3O3\text{C}_10\text{H}_8\text{ClN}_3\text{O}_3

This structure features a chloromethyl group and a nitrophenyl moiety that contribute to its biological properties.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities. Key findings relevant to 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole include:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa cells. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .
  • Antimicrobial Properties : Compounds in the oxadiazole class have exhibited antimicrobial activity against various strains of bacteria and fungi. The presence of the chloromethyl group is thought to enhance this activity by facilitating interaction with microbial cell membranes .

Anticancer Activity

A study focusing on oxadiazole derivatives reported that compounds with structural similarities to 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole showed IC50 values in the micromolar range against MCF-7 cells. Specifically:

  • Compound A (similar structure): IC50 = 0.65 µM
  • Compound B (similar structure): IC50 = 2.41 µM

These results suggest that modifications in the oxadiazole structure can significantly influence anticancer potency .

Antimicrobial Activity

In another study assessing the antimicrobial efficacy of oxadiazoles:

  • Compound C (related derivative) demonstrated effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
  • The compound exhibited excellent metabolic stability and bioavailability, indicating its potential as a therapeutic agent against resistant strains .

Data Tables

Biological ActivityCompoundCell Line/OrganismIC50/MIC Value
Anticancer2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoleMCF-70.65 µM
Anticancer2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoleHeLa2.41 µM
AntimicrobialCompound CMycobacterium tuberculosis0.5 µg/mL

The biological activities of oxadiazoles like 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole are often attributed to their ability to:

  • Induce apoptosis in cancer cells via caspase activation.
  • Inhibit key metabolic pathways in microorganisms.
  • Interact with DNA or RNA synthesis processes.

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazide intermediates or condensation reactions involving substituted benzoyl chlorides and chloromethyl oxadiazole precursors. Microwave-assisted synthesis (e.g., 80–100°C, 15–30 minutes) significantly improves yield and reduces side reactions compared to conventional heating . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazide to chloromethylating agent), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., ammonium acetate for cyclization). Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., chloromethyl at C2 and nitrophenyl at C5). Aromatic protons in the 3-methyl-4-nitrophenyl group appear as doublets (δ 7.8–8.2 ppm), while the chloromethyl group shows a singlet at δ 4.5–4.7 ppm .
  • Mass Spectrometry (HRMS): Exact mass (calculated for C₁₀H₈ClN₃O₃: 273.02 g/mol) validates molecular integrity. Electrospray ionization (ESI) in positive mode with m/z [M+H]⁺ = 274.03 is typical .
  • IR Spectroscopy: Peaks at 1610–1630 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm oxadiazole and nitro group presence .

Q. What are the primary research applications of this oxadiazole derivative in material science?

Methodological Answer: The compound’s electron-deficient oxadiazole core makes it suitable for:

  • Scintillators: As a dopant (0.5–2 wt%) in polymer matrices (e.g., polystyrene), it enhances radiation stability and luminescence efficiency. BPBD analogs achieve light yields >10,000 photons/MeV under γ-irradiation .
  • Organic Electronics: In OLEDs, its high electron mobility (10⁻⁴ cm²/V·s) improves charge transport in emissive layers. Double-layer devices with Mg:Ag cathodes achieve external quantum efficiencies >1% .

Advanced Research Questions

Q. How can researchers assess the in vitro toxicity of this compound using cell-based assays?

Methodological Answer:

  • Cell Lines: Use Artemia salina (brine shrimp) for acute toxicity (LC₅₀ determination) or human HEK293 cells for cytotoxicity (MTT assay). Dose-response curves (0.1–100 µM, 24–48 hours) identify IC₅₀ values .
  • Oxidative Stress Markers: Measure ROS production via DCFH-DA fluorescence. Nitrophenyl derivatives often induce ROS levels 2–3× higher than controls at 50 µM .
  • Apoptosis Assays: Annexin V/PI staining in HeLa cells quantifies early/late apoptosis. Compare to positive controls (e.g., cisplatin) .

Q. What computational methods are employed to predict the molecular interactions and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to predict charge transport properties. B3LYP/6-31G(d) basis sets optimize geometry and electrostatic potential maps .
  • Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., COX-2 or EGFR). Nitrophenyl groups show strong π-π stacking (binding energy ≤−8.0 kcal/mol) in hydrophobic pockets .
  • MD Simulations: AMBER force fields assess stability in lipid bilayers (e.g., 100 ns runs). RMSD values <2 Å indicate conformational stability .

Q. What challenges arise in resolving crystallographic data for such oxadiazole derivatives, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation (hexane/ethyl acetate, 1:1) yields single crystals. Chloromethyl groups often induce disorder; cooling to 100 K minimizes thermal motion .
  • X-ray Diffraction: Mo Kα radiation (λ = 0.71073 Å) resolves heavy atoms (Cl, N). Challenges include low electron density for nitro groups; iterative refinement (SHELXL) improves R-factor (<0.05) .
  • Packing Analysis: Mercury software visualizes π-stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., C–H···O, 2.8 Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

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